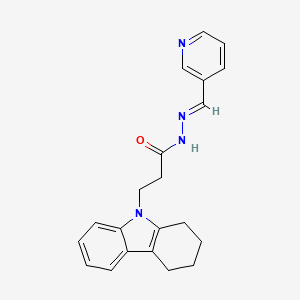
N'-(3-Pyridinylmethylene)3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(3-Pyridinylmethylene)3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide, with the chemical formula C21H22N4O, is a compound of interest due to its potential applications in various fields. Let’s explore its properties and uses.
準備方法
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is the condensation reaction between 3-pyridinecarboxaldehyde and 1,2,3,4-tetrahydro-9H-carbazole-9-carbohydrazide. The reaction typically occurs under reflux conditions in an appropriate solvent, such as ethanol or methanol.
Industrial Production:: While industrial-scale production methods may vary, the compound can be synthesized using scalable processes that maintain the desired purity and yield.
化学反応の分析
Reactivity::
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions may occur at the pyridine or carbazole ring positions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Various halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents.
Major Products:: The specific products formed during these reactions depend on reaction conditions and substituents. Detailed analysis would require experimental data.
科学的研究の応用
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential bioactivity, including enzyme inhibition.
Medicine: Investigated for therapeutic effects, especially in Alzheimer’s disease treatment.
Industry: May serve as a precursor for pharmaceuticals or functional materials.
作用機序
The exact mechanism by which N’-(3-Pyridinylmethylene)3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
類似化合物との比較
While I don’t have a direct list of similar compounds, researchers often compare this compound with related hydrazides, carbazoles, and pyridine derivatives. Its uniqueness lies in its specific combination of structural features.
Remember that further investigation and experimental studies are essential to fully understand the compound’s properties and applications.
特性
CAS番号 |
452089-92-8 |
|---|---|
分子式 |
C21H22N4O |
分子量 |
346.4 g/mol |
IUPAC名 |
N-[(E)-pyridin-3-ylmethylideneamino]-3-(1,2,3,4-tetrahydrocarbazol-9-yl)propanamide |
InChI |
InChI=1S/C21H22N4O/c26-21(24-23-15-16-6-5-12-22-14-16)11-13-25-19-9-3-1-7-17(19)18-8-2-4-10-20(18)25/h1,3,5-7,9,12,14-15H,2,4,8,10-11,13H2,(H,24,26)/b23-15+ |
InChIキー |
ABVRUNQLPHWJNQ-HZHRSRAPSA-N |
異性体SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)N/N=C/C4=CN=CC=C4 |
正規SMILES |
C1CCC2=C(C1)C3=CC=CC=C3N2CCC(=O)NN=CC4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


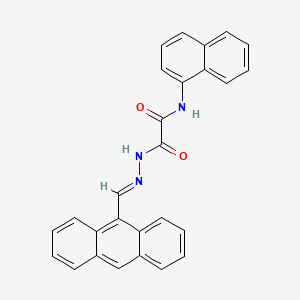

![2-[(4-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12003674.png)
![2-(acetyloxy)-4-[(Z)-(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B12003682.png)

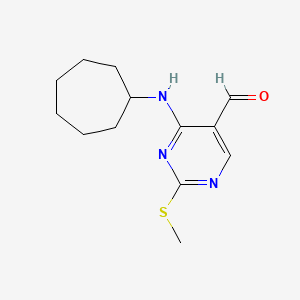
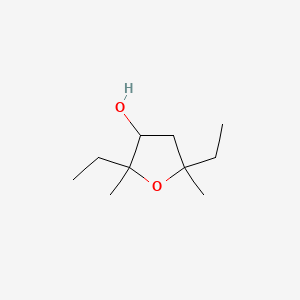



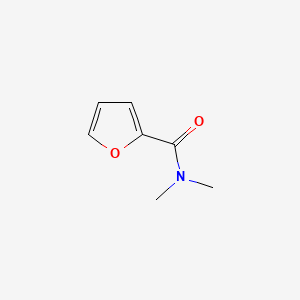
![5-(2,4-Dichlorophenyl)-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12003730.png)
![Ethyl 4-[(methylcarbamothioyl)amino]benzoate](/img/structure/B12003743.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12003753.png)
